1-Methyl-1H-indazol-3(2H)-one 1-Methyl-1H-indazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1006-19-5
VCID: VC21024892
InChI: InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
SMILES: CN1C2=CC=CC=C2C(=O)N1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

1-Methyl-1H-indazol-3(2H)-one

CAS No.: 1006-19-5

Cat. No.: VC21024892

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1H-indazol-3(2H)-one - 1006-19-5

Specification

CAS No. 1006-19-5
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 1-methyl-2H-indazol-3-one
Standard InChI InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
Standard InChI Key ONNIFDMRZCMQQM-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)N1
Canonical SMILES CN1C2=CC=CC=C2C(=O)N1

Introduction

Chemical Structure and Properties

Molecular Structure

1-Methyl-1H-indazol-3(2H)-one consists of a bicyclic structure where a pyrazole ring is fused to a benzene ring, creating the indazole scaffold. The compound features a methyl group attached to one of the nitrogen atoms (position 1) and a ketone group at position 3. This specific arrangement of atoms gives the molecule its distinctive chemical behavior and reactivity patterns.

The structural representation can be described as follows:

  • Molecular formula: C8H8N2O

  • A benzene ring fused with a pyrazole ring

  • Methyl substitution at the N-1 position

  • Ketone functionality at position 3

Physical Properties

Table 1 summarizes the key physical properties of 1-Methyl-1H-indazol-3(2H)-one:

PropertyValue
Molecular Weight148.16 g/mol
CAS Number1006-19-5
AppearanceSolid at room temperature
SolubilityModerately soluble in organic solvents
ClassificationHeterocyclic compound, Indazole derivative

The physical state of 1-Methyl-1H-indazol-3(2H)-one at standard conditions makes it suitable for laboratory handling and storage, while its solubility profile facilitates its use in various chemical reactions and synthetic procedures.

Chemical Properties

The chemical properties of 1-Methyl-1H-indazol-3(2H)-one are primarily defined by its heterocyclic structure and functional groups. The presence of the ketone group at position 3 creates a site for nucleophilic attack, while the nitrogen atoms in the pyrazole ring contribute to its basic character and can participate in hydrogen bonding.

Key chemical properties include:

  • Weak basic character due to the nitrogen atoms

  • Electrophilic site at the carbonyl carbon

  • Potential for hydrogen bonding through the carbonyl oxygen

  • Aromaticity of the benzene ring contributing to stability

These properties collectively influence the compound's reactivity and its potential for derivatization in synthetic applications.

Synthesis Methods

Laboratory Synthesis

Multiple synthetic routes exist for preparing 1-Methyl-1H-indazol-3(2H)-one in laboratory settings. These methods typically aim to establish the indazole core structure while incorporating the methyl and ketone functionalities at the appropriate positions.

One common approach involves the cyclization of 2-aminobenzonitrile with methylamine under acidic conditions. This reaction pathway takes advantage of the nucleophilicity of the amine groups and the electrophilicity of the nitrile carbon to form the heterocyclic structure.

MethodStarting MaterialsKey Reaction ConditionsAdvantages
Cyclization of 2-aminobenzonitrile2-aminobenzonitrile, methylamineAcidic conditionsSingle-step process
Nitrobenzyl alcohol routeo-nitrobenzyl alcohol, methylamineReduction followed by cyclizationHigher purity product
Alternative cyclizationSubstituted hydrazines, carbonyl compoundsCatalytic conditionsVersatility in substitution patterns

Industrial Production

Industrial production of 1-Methyl-1H-indazol-3(2H)-one often employs optimized versions of laboratory methods, with modifications to enhance efficiency, yield, and purity. These processes typically incorporate:

  • Catalysts to accelerate reactions and improve selectivity

  • Controlled reaction environments to minimize side products

  • Continuous flow processes for larger-scale production

  • Purification techniques optimized for industrial settings

These industrial methods are designed to meet the demands of commercial applications while maintaining cost-effectiveness and quality standards.

Chemical Reactivity

Oxidation Reactions

1-Methyl-1H-indazol-3(2H)-one can undergo various oxidation reactions, primarily targeting the dihydro portion of the molecule. Oxidation typically leads to the formation of 1-methyl-indazole-3-one, removing hydrogen atoms from the structure.

Common oxidizing agents include:

  • Potassium permanganate (KMnO4)

  • Chromium trioxide (CrO3)

  • Hydrogen peroxide in combination with catalysts

These oxidation reactions are significant in synthetic pathways where the fully aromatic indazole system is desired.

Reduction Reactions

Reduction of 1-Methyl-1H-indazol-3(2H)-one typically targets the ketone functionality or the pyrazole ring. Reduction of the ketone can produce the corresponding alcohol derivative, while more extensive reduction can lead to 1-methyl-1,2,3,4-tetrahydro-indazol-3-one.

Effective reducing agents include:

  • Lithium aluminum hydride (LiAlH4)

  • Sodium borohydride (NaBH4)

  • Catalytic hydrogenation (H2 with Pd/C or other catalysts)

The selective reduction of specific functional groups in the molecule allows for targeted modifications and the creation of derivatives with altered properties.

Substitution Reactions

Applications in Scientific Research

Chemical Applications

In the field of chemistry, 1-Methyl-1H-indazol-3(2H)-one serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its reactive sites allow for modifications that can lead to molecules with specific properties tailored for various applications.

Key chemical applications include:

  • Serving as an intermediate in organic synthesis

  • Platform for developing novel heterocyclic libraries

  • Model compound for studying reaction mechanisms

  • Component in the development of new synthetic methodologies

The versatility of 1-Methyl-1H-indazol-3(2H)-one in chemical transformations makes it an important tool in advanced organic synthesis.

Biological Applications

1-Methyl-1H-indazol-3(2H)-one and its derivatives have been investigated for various biological activities. The indazole scaffold is known to confer bioactive properties to numerous compounds, making derivatives of 1-Methyl-1H-indazol-3(2H)-one potential candidates for biological studies.

Areas of biological investigation include:

  • Antimicrobial activity assessment

  • Anticancer property screening

  • Anti-inflammatory potential

  • Enzyme inhibition studies

These biological applications highlight the compound's relevance beyond synthetic chemistry and into the realm of biomedical research.

Application AreaMechanismCurrent Research Status
Antimicrobial agentsCell wall/membrane disruptionEarly investigation phase
Anticancer compoundsEnzyme inhibition/receptor interactionPreclinical studies
Anti-inflammatory drugsInhibition of inflammatory pathwaysStructure-activity relationship studies
CNS-active compoundsNeurotransmitter modulationTarget identification phase

Structure-Activity Relationships

Mechanism of Action

The biological activity of 1-Methyl-1H-indazol-3(2H)-one and its derivatives is closely linked to their structural features. The compound's heterocyclic nature allows it to interact with various biological targets, including enzymes and receptors.

The precise mechanisms of action depend on the specific modifications to the core structure and the biological systems being targeted. General mechanisms may include:

  • Hydrogen bonding with target proteins

  • π-stacking interactions with aromatic residues

  • Coordination with metal ions in enzyme active sites

  • Structure-specific binding to receptor binding pockets

Understanding these mechanisms is crucial for developing derivatives with enhanced biological activities and specificity.

Comparison with Similar Compounds

1-Methyl-1H-indazol-3(2H)-one can be compared with structurally related compounds to understand structure-activity relationships and identify features critical for specific functions.

Table 4: Comparative Analysis with Similar Compounds

CompoundStructural DifferenceEffect on Reactivity/Activity
1-Methyl-indazole-3-oneLacks the dihydro componentIncreased aromaticity, different reactivity pattern
1-Methyl-1,2,3,4-tetrahydro-indazol-3-oneFully reduced formReduced aromaticity, altered binding properties
2-Methyl-1,2-dihydro-indazol-3-oneMethyl group at position 2Different electronic distribution, altered reactivity
Unsubstituted 1H-indazol-3(2H)-oneNo methyl groupDifferent solubility profile, modified hydrogen bonding

This comparative analysis provides insights into how structural modifications affect chemical behavior and potential biological activities, guiding the rational design of derivatives with desired properties.

Current Research and Future Directions

Research Trends

Current research involving 1-Methyl-1H-indazol-3(2H)-one focuses on expanding its utility in both chemical synthesis and biological applications. Recent trends include:

  • Development of new synthetic methodologies for functionalized derivatives

  • Investigation of catalytic applications

  • Exploration of green chemistry approaches for synthesis

  • Computational studies to predict properties and activities

These research directions continue to broaden the understanding and applications of 1-Methyl-1H-indazol-3(2H)-one in various scientific fields.

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